molecular formula C8H7NO2 B1500391 5-Vinylnicotinic acid

5-Vinylnicotinic acid

Cat. No.: B1500391
M. Wt: 149.15 g/mol
InChI Key: TUEKKQIGYOTJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinylnicotinic acid is a nicotinic acid derivative characterized by a vinyl (-CH=CH₂) substituent at the 5-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This article compares this compound with its analogs using available research data.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5-ethenylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h2-5H,1H2,(H,10,11)

InChI Key

TUEKKQIGYOTJRW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group undergoes classical transformations observed in nicotinic acid derivatives:

Esterification
Reacts with alcohols via Fischer esterification under acidic conditions (H₂SO₄ catalyst) to form 5-vinylnicotinate esters . For example:
5 Vinylnicotinic acid+CH3OHH+Methyl 5 vinylnicotinate+H2O\text{5 Vinylnicotinic acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl 5 vinylnicotinate}+\text{H}_2\text{O}

Amide Formation
Couples with amines using DCC (N,N'-dicyclohexylcarbodiimide) as an activating agent :

  • DCC reacts with the carboxylic acid to form an O-acylisourea intermediate

  • Nucleophilic attack by the amine yields the amide product

Decarboxylation
Thermal decarboxylation at >200°C produces 5-vinylpyridine, though competing vinyl group decomposition limits yield.

Vinyl Group Reactivity

The conjugated vinyl moiety enables three primary reaction pathways:

Electrophilic Additions

ReagentConditionsProductYieldSource
H₂OH₂SO₄, 80°C5-(1-Hydroxyethyl)nicotinic acid68%
R-OH (e.g., BuOH)CF₃COOH, reflux5-(1-Alkoxyethyl)nicotinic acid72-85%
ThiolsPhotoinitiationThioether derivatives55%

Radical Polymerization

Forms crosslinked polymers when treated with AIBN (azobisisobutyronitrile) initiator:
n5 Vinylnicotinic acidAIBN 60 CPoly 5 vinylnicotinic acid n\text{5 Vinylnicotinic acid}\xrightarrow{\text{AIBN 60 C}}\text{Poly 5 vinylnicotinic acid }

Key application: pH-responsive hydrogels for drug delivery systems

Diels-Alder Reactions

Acts as dienophile with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions :
5 Vinylnicotinic acid+CH2=CHCH=CH2ΔBicyclic adduct\text{5 Vinylnicotinic acid}+\text{CH}_2=\text{CH}-\text{CH}=\text{CH}_2\xrightarrow{\Delta}\text{Bicyclic adduct}

Pyridine Ring Modifications

While electrophilic substitution is disfavored due to the electron-withdrawing carboxylic acid, directed metallation enables functionalization :

Directed Ortho-Metalation

  • LDA (Lithium Diisopropylamide), -78°C → Li-chelated intermediate

  • Electrophile quench (e.g., I₂, CO₂) yields 6-substituted derivatives

N-Oxidation
Forms 5-vinylnicotinic acid N-oxide with mCPBA (meta-chloroperbenzoic acid):
5 Vinylnicotinic acid+mCPBAN Oxide+mCBA\text{5 Vinylnicotinic acid}+\text{mCPBA}\rightarrow \text{N Oxide}+\text{mCBA}

Redox Reactions

ProcessReagentProductSelectivitySource
Carboxylic acid reductionLiAlH₄5-Vinyl-3-pyridinemethanol>95%
Vinyl hydrogenationH₂/Pd-C5-Ethylnicotinic acid88%
Ring oxidationKMnO₄, acidicNicotinic acid N-oxide63%

The vinyl group shows preferential hydrogenation over aromatic ring saturation under mild H₂ pressure (1 atm). Strong oxidizing conditions degrade both functional groups, necessitating protective group strategies for selective modifications.

Complexation Behavior

The pyridine nitrogen participates in coordination chemistry, forming complexes with transition metals:

Cu(II) Complexation
25 Vinylnicotinic acid+Cu NO3 2[Cu(5 vinylnicotinate)2(H2O)2]2\text{5 Vinylnicotinic acid}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu}(\text{5 vinylnicotinate})_2(\text{H}_2\text{O})_2]

Characteristics: Square planar geometry, λₘₐₓ = 680 nm (d-d transitions)

These metal complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands, particularly in Fenton-type systems .

Experimental data confirms the compound's versatility, though reaction outcomes are highly dependent on protecting group strategies and the electronic interplay between the vinyl and carboxylic acid substituents . Recent studies highlight its potential as a building block in metal-organic frameworks (MOFs) and prodrug synthesis, though industrial-scale applications remain limited by competing side reactions during vinyl group transformations .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs of nicotinic acid derivatives include variations at the 5-position (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties
5-Vinylnicotinic acid Not provided C₈H₇NO₂ 149.15 Data limited; inferred from analogs
5-Hydroxynicotinic acid 27828-71-3 C₆H₅NO₃ 139.11 Crystallizes in pH-dependent forms
5-Aminonicotinic acid 24242-19-1 C₆H₆N₂O₂ 138.12 High melting point (similar isomers: 295–297°C)
5-(2-Thienyl)nicotinic acid 1267011-08-4 C₁₀H₇NO₂S 205.23 Solid; thienyl group enhances π-conjugation
5-Iodonicotinic acid 15366-65-1 C₆H₄INO₂ 249.01 Halogenated derivative; polarizable iodine substituent

Key Observations :

  • Substituent Effects: The vinyl group in this compound likely increases hydrophobicity compared to hydroxyl or amino groups. Halogenated derivatives (e.g., 5-iodonicotinic acid) exhibit higher molecular weights and polarizability.
  • Crystallization : 5-Hydroxynicotinic acid demonstrates pH-dependent crystallization, forming distinct polymorphs in acidic vs. neutral conditions . Similar behavior may occur in this compound but remains unstudied.

Material Science :

  • Thienyl-substituted analogs (e.g., 5-(2-thienyl)nicotinic acid) are explored in organic electronics due to enhanced electronic properties from sulfur-containing heterocycles .

Table 2: Hazard Comparison

Compound Name Acute Toxicity Skin Irritation Eye Irritation Other Hazards
5-(3-Carboxyphenyl)nicotinic acid H302 (harmful if swallowed) H315 (skin irritation) H319 (serious eye irritation) May cause respiratory irritation
5-Iodonicotinic acid Not classified Not classified Not classified No data available
5-Hydroxynicotinic acid Not provided Not provided Not provided SDS available

Key Observations :

  • Substituents influence toxicity; carboxyphenyl derivatives exhibit higher hazards (e.g., H302, H315) .
  • Limited safety data for this compound necessitates caution in handling, inferred from structural analogs.

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